tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a carbamoyl group, and a 2,4-dichlorobenzyl moiety. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 2,4-dichlorobenzylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C18H24Cl2N2O3 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-dichlorophenyl)methylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O3/c1-18(2,3)25-17(24)22-8-6-12(7-9-22)16(23)21-11-13-4-5-14(19)10-15(13)20/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,23) |
InChI Key |
IKOUZBPYFSUXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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